Cas no 1812175-26-0 (Methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate)

Methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate is a chiral cyclobutane derivative featuring a 4-chlorophenyl substituent and a hydroxyl group at the 3-position, along with a methyl ester moiety at the 1-position. This compound is of interest in synthetic and medicinal chemistry due to its rigid cyclobutane scaffold, which can influence conformational stability in drug design. The presence of both hydroxyl and ester functional groups enhances its utility as a versatile intermediate for further derivatization. Its stereospecific configuration (1s,3s) makes it valuable for enantioselective synthesis. The 4-chlorophenyl group may contribute to enhanced lipophilicity, potentially improving bioavailability in pharmacological applications.
Methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate structure
1812175-26-0 structure
商品名:Methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
CAS番号:1812175-26-0
MF:C12H13ClO3
メガワット:240.682822942734
CID:6177533
PubChem ID:146212120

Methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1812175-26-0
    • EN300-37323980
    • SCHEMBL21513191
    • methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
    • Methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
    • インチ: 1S/C12H13ClO3/c1-16-11(14)8-6-12(15,7-8)9-2-4-10(13)5-3-9/h2-5,8,15H,6-7H2,1H3
    • InChIKey: BZJYFEWHZHMFBT-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)C1(CC(C(=O)OC)C1)O

計算された属性

  • せいみつぶんしりょう: 240.0553220g/mol
  • どういたいしつりょう: 240.0553220g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 265
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 46.5Ų

Methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37323980-2.5g
methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
1812175-26-0 95.0%
2.5g
$2408.0 2025-03-18
Enamine
EN300-37323980-0.25g
methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
1812175-26-0 95.0%
0.25g
$607.0 2025-03-18
1PlusChem
1P028Y3Y-500mg
methyl(1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
1812175-26-0 95%
500mg
$1248.00 2024-06-18
1PlusChem
1P028Y3Y-5g
methyl(1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
1812175-26-0 95%
5g
$4465.00 2024-06-18
Aaron
AR028YCA-5g
methyl(1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
1812175-26-0 95%
5g
$4923.00 2023-12-15
1PlusChem
1P028Y3Y-1g
methyl(1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
1812175-26-0 95%
1g
$1581.00 2024-06-18
1PlusChem
1P028Y3Y-10g
methyl(1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
1812175-26-0 95%
10g
$6592.00 2023-12-20
Aaron
AR028YCA-50mg
methyl(1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
1812175-26-0 95%
50mg
$417.00 2025-02-17
Enamine
EN300-37323980-0.5g
methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
1812175-26-0 95.0%
0.5g
$959.0 2025-03-18
Enamine
EN300-37323980-1.0g
methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
1812175-26-0 95.0%
1.0g
$1229.0 2025-03-18

Methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate 関連文献

Methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylateに関する追加情報

Comprehensive Overview of Methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate (CAS No. 1812175-26-0)

Methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate (CAS No. 1812175-26-0) is a chiral cyclobutane derivative with significant potential in pharmaceutical and agrochemical applications. This compound features a 4-chlorophenyl group and a hydroxycyclobutane core, making it a versatile intermediate for synthesizing bioactive molecules. Its stereospecific structure and carboxylate ester functionality have garnered attention in drug discovery, particularly for targeting enzyme inhibition and receptor modulation.

Recent trends in organic chemistry highlight the growing demand for chiral building blocks like Methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate. Researchers are increasingly exploring its role in asymmetric synthesis, a hot topic in green chemistry and sustainable manufacturing. The compound’s rigid cyclobutane ring offers conformational stability, which is critical for designing molecules with enhanced bioavailability—a key focus in modern pharmaceutical R&D.

From an industrial perspective, CAS No. 1812175-26-0 is valued for its scalability in multi-step synthesis. Its hydroxy and ester groups allow for further functionalization, aligning with the industry’s shift toward modular chemical platforms. Questions frequently searched in academic and industrial circles include: "How to optimize the enantioselective synthesis of Methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate?" and "What are its applications in peptide mimetics?" These reflect the compound’s relevance in cutting-edge research.

In the context of drug design, the 4-chlorophenyl moiety in this compound is notable for its lipophilicity, which improves membrane permeability—a recurring theme in CNS drug development. Additionally, the hydroxycyclobutane scaffold is being studied for its potential in protease inhibitor frameworks, a trending area due to the rise of antiviral and anticancer therapies. This aligns with frequent searches like "cyclobutane derivatives in targeted therapy" and "chiral auxiliaries for asymmetric catalysis."

Environmental and regulatory considerations also play a role in the compound’s appeal. Unlike volatile or hazardous intermediates, Methyl (1s,3s)-3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate exhibits favorable safety profiles, making it suitable for GMP-compliant production. This addresses common queries such as "Are cyclobutane carboxylates environmentally benign?" and "Regulatory status of chiral hydroxy esters."

In summary, CAS No. 1812175-26-0 represents a convergence of structural novelty and practical utility. Its applications span medicinal chemistry, catalysis, and material science, driven by its unique stereochemistry and functional adaptability. As the scientific community prioritizes efficient synthesis routes and bioactive scaffolds, this compound is poised to remain a focal point in innovative research.

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